molecular formula C15H14ClFN2O2 B2590155 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide CAS No. 1423358-13-7

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide

Cat. No.: B2590155
CAS No.: 1423358-13-7
M. Wt: 308.74
InChI Key: YMYWWIIUBDWKGN-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a chloro, hydroxy, fluoro, and amino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of a suitable aromatic precursor to introduce the nitro group.

    Reduction: of the nitro group to form an amine.

    Halogenation: to introduce the chloro and fluoro substituents.

    Coupling reactions: to form the final acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]ethanol
  • **2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]propanoic acid

Uniqueness

The uniqueness of 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)-2-(3-fluoro-5-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-8-4-10(17)7-11(5-8)19-14(15(18)21)9-2-3-13(20)12(16)6-9/h2-7,14,19-20H,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYWWIIUBDWKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(C2=CC(=C(C=C2)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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